

# Application Notes and Protocols: Use of Diethyl Citrate in Sustained-Release Pharmaceutical Coatings

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diethyl citrate*

Cat. No.: *B140270*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction:

**Diethyl citrate** (DEC), often used interchangeably with triethyl citrate (TEC) in pharmaceutical literature, is a widely utilized plasticizer in the formulation of sustained-release coatings for oral dosage forms. As an ester of citric acid, it is recognized for its biocompatibility and acceptance by regulatory bodies. Its primary function is to improve the flexibility and film-forming properties of polymers such as ethylcellulose and acrylic polymers (e.g., Eudragit® series), thereby ensuring the integrity of the coating and modulating drug release.<sup>[1][2][3]</sup> This document provides detailed application notes and experimental protocols for the use of **diethyl citrate** in sustained-release pharmaceutical coatings.

## Mechanism of Action:

**Diethyl citrate** acts by inserting itself between polymer chains, reducing the intermolecular forces and consequently lowering the glass transition temperature ( $T_g$ ) of the polymer.<sup>[1][4][5]</sup> This increases the mobility of the polymer chains, transforming a rigid and brittle film into a more flexible and pliable one. The enhanced flexibility prevents the cracking of the coating during manufacturing, handling, and gastrointestinal transit. The concentration of **diethyl citrate** is a critical parameter that can be adjusted to control the permeability of the coating and, therefore, the drug release rate.<sup>[6][7]</sup>

## Application Notes

### Polymer Compatibility:

**Diethyl citrate** is compatible with a range of polymers used in sustained-release coatings, most notably:

- Ethylcellulose: A water-insoluble polymer where DEC improves film formation from aqueous dispersions and organic solutions.[3]
- Acrylic Polymers (e.g., Eudragit® RS and RL series): These are copolymers of acrylic and methacrylic acid esters. DEC is effective in reducing their Tg and facilitating film formation.[1][4]

### Influence on Drug Release:

The concentration of **diethyl citrate** in the coating formulation directly impacts the drug release profile.

- Increased Plasticizer Concentration: Generally, a higher concentration of DEC leads to a more permeable film, which can result in a faster drug release rate.[7] This is attributed to the increased mobility of polymer chains creating more free volume for drug diffusion.
- Leaching of Plasticizer: Being water-soluble, **diethyl citrate** can leach out from the coating into the dissolution medium.[1][8] This can create pores and channels within the film, further influencing the drug release kinetics. The rate of leaching is dependent on the initial concentration of DEC and the properties of the dissolution medium.[8]

### Impact on Film Properties:

The addition of **diethyl citrate** significantly modifies the mechanical and thermal properties of the polymer films.

- Mechanical Properties: Increasing the concentration of **diethyl citrate** generally leads to a decrease in tensile strength and elastic modulus, while increasing the percentage of elongation, resulting in a more flexible film.[5][9]

- Thermal Properties: **Diethyl citrate** effectively reduces the glass transition temperature (T<sub>g</sub>) of polymers. This is a crucial factor for the coalescence of polymer particles during the curing process of aqueous polymeric dispersions.[\[1\]](#)[\[4\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative effects of **diethyl citrate** on key properties of sustained-release coatings.

Table 1: Effect of **Diethyl Citrate** on Drug Release

Polymer System	Drug	DEC Concentration (% w/w of polymer)	Key Findings on Drug Release
Eudragit RS/RL	Theophylline	15, 20, 25%	Increasing DEC concentration accelerated drug release. <a href="#">[7]</a>
Eudragit S100:L100 (1:1)	Theophylline	Up to 50%	A critical DEC level of approximately 30% was required to initiate drug release at pH 6.0. <a href="#">[8]</a>
Eudragit RS	Bumetanide	10, 15, 20%	At 10% TEC, increased curing time slowed release. At 15% and 20%, curing initially decreased then increased release. <a href="#">[10]</a>

Table 2: Effect of **Diethyl Citrate** on Mechanical Properties of Films

Polymer	DEC Concentration (% w/w)	Tensile Strength	% Elongation	Elastic Modulus
Cellulose Acetate Phthalate / Pluronic F-127	0%	Higher	Lower	Higher
Cellulose Acetate Phthalate / Pluronic F-127	10%	Lower	Higher	Lower
Cellulose Acetate Phthalate / Pluronic F-127	20%	Lowest	Highest	Lowest
Shellac	Increasing Concentrations	Decreased	Increased	Decreased

Note: Specific values are highly dependent on the experimental setup and are presented here as trends. For instance, one study on cellulose acetate phthalate films showed that increasing triethyl citrate from 0% to 20% significantly increased elongation while decreasing the elastic modulus and ultimate tensile strength.[9] Similarly, for shellac films, the addition of TEC caused a decrease in both elastic modulus and an increase in elongation at break.[5]

Table 3: Effect of **Diethyl Citrate** on Glass Transition Temperature (Tg)

Polymer	DEC Concentration (% w/w of polymer)	Glass Transition Temperature (Tg)
Eudragit RS	0%	~60-65°C
Eudragit RS	5%	Decreased
Eudragit RS	10%	Further Decreased
Eudragit RS	20%	Around 34°C (as determined by thermomechanical analysis)
Eudragit RS	Not specified	A specific Tg decrease of -1.98 K per %TEC was reported.[1]

Note: The Tg of Eudragit RS films was shown to decrease with increasing percentages of TEC. [4] Another study quantified this effect, showing a linear relationship between the weight proportion of TEC and the decrease in Tg.[1]

## Experimental Protocols

### Protocol 1: Preparation of Sustained-Release Coated Pellets using a Fluidized Bed Coater

This protocol describes the general procedure for coating drug-loaded pellets with a polymer solution containing **diethyl citrate** using a bottom-spray fluidized bed coater (Wurster system).

Materials and Equipment:

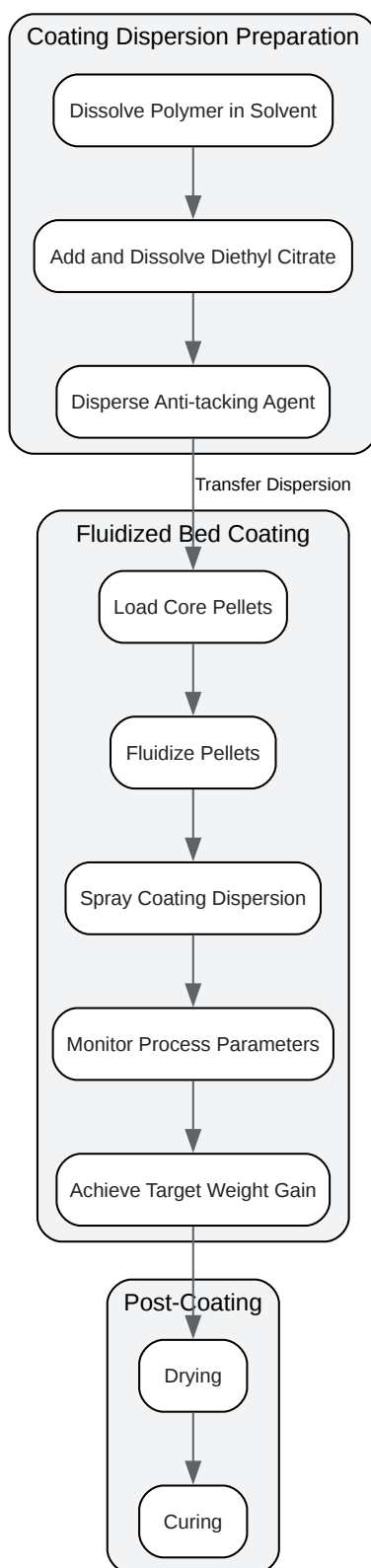
- Drug-loaded core pellets
- Coating polymer (e.g., Ethylcellulose, Eudragit RS/RL)
- **Diethyl citrate** (plasticizer)
- Anti-tacking agent (e.g., Talc)
- Solvent (e.g., isopropyl alcohol, acetone, purified water)
- Fluidized bed coater with a bottom spray (Wurster) insert

- Peristaltic pump
- Mechanical stirrer

#### Procedure:

- Preparation of the Coating Dispersion:
  - Dissolve the coating polymer (e.g., Eudragit RS PO) in the chosen solvent system (e.g., a mixture of isopropyl alcohol and acetone) using a mechanical stirrer.[\[10\]](#)
  - Add the required amount of **diethyl citrate** to the polymer solution and continue stirring until it is fully dissolved. The concentration is typically calculated as a percentage of the dry polymer weight.
  - If using an anti-tacking agent like talc, disperse it uniformly in the solution with continuous stirring.[\[10\]](#)
  - For aqueous dispersions, the polymer dispersion is diluted, and then the plasticizer and other excipients are added.
- Fluidized Bed Coating Process:
  - Preheat the fluidized bed coater to the desired inlet air temperature.
  - Load the core pellets into the coating chamber.[\[10\]](#)
  - Start the fluidization of the pellets by adjusting the airflow rate to achieve a gentle and uniform movement of the pellet bed.
  - Begin spraying the coating dispersion onto the fluidized pellets at a controlled spray rate using a peristaltic pump.[\[10\]](#)
  - Monitor and maintain the critical process parameters such as inlet air temperature, product temperature, airflow rate, and spray rate throughout the coating process.[\[11\]](#)
  - Continue the coating process until the desired weight gain (coating level) is achieved. This can be monitored by periodically weighing a sample of the pellets.

- Once the desired coating level is reached, stop spraying and continue to fluidize the pellets for a short period to ensure they are dry.
- Curing:
  - After coating, the pellets are typically cured in an oven at an elevated temperature (e.g., 50°C for 4 hours) to facilitate film formation and ensure a stable drug release profile.[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for preparing sustained-release coated pellets.



## Protocol 2: In-Vitro Dissolution Testing of Sustained-Release Pellets

This protocol outlines the standard procedure for evaluating the in-vitro drug release from coated pellets using USP Apparatus 1 (Basket) or 2 (Paddle).

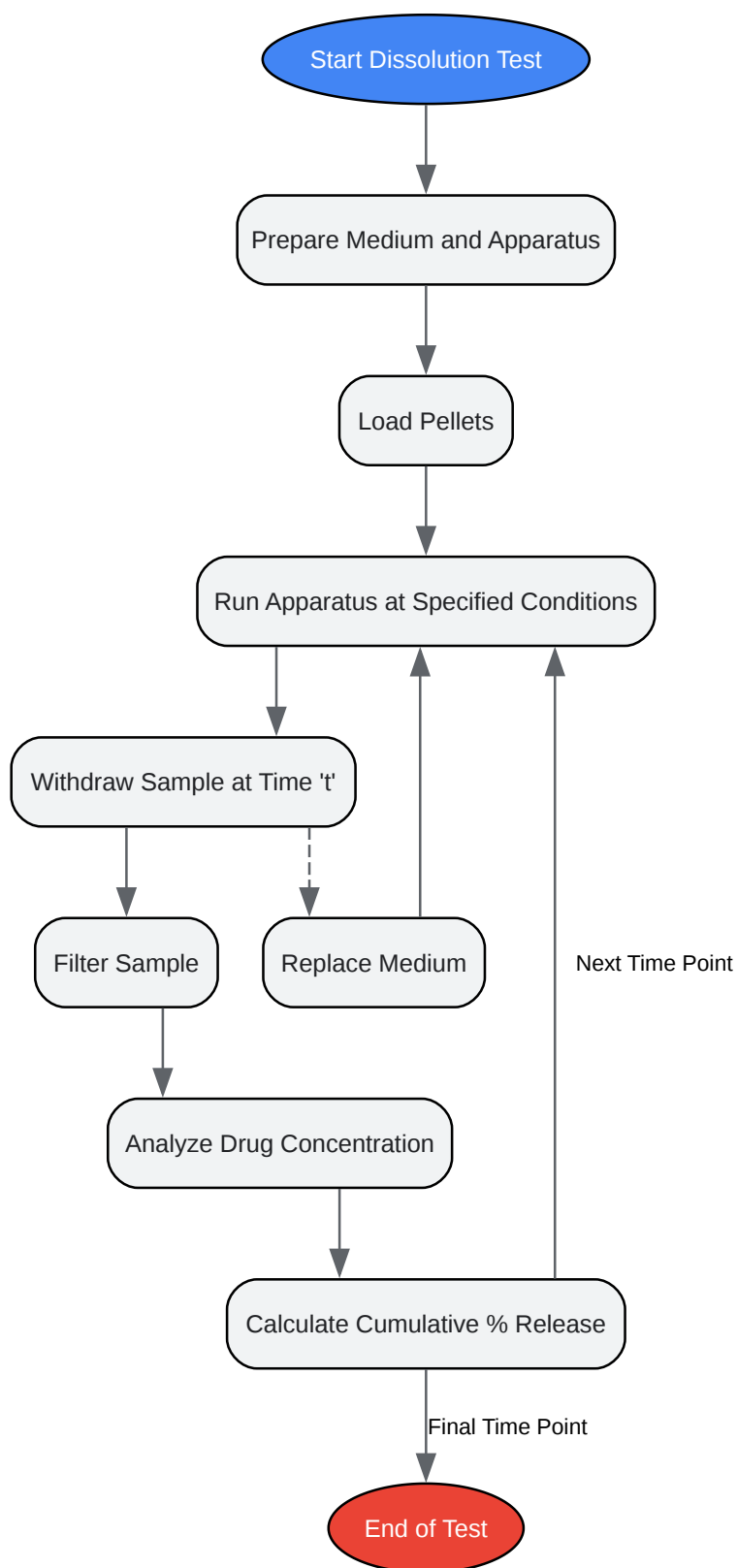
### Materials and Equipment:

- Dissolution test station (USP Apparatus 1 or 2) with a water bath
- Dissolution vessels
- Baskets or paddles
- Coated pellets
- Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)
- Syringes and filters
- Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

### Procedure:

- Preparation:
  - Prepare the dissolution medium and deaerate it if necessary.[\[12\]](#)
  - Preheat the dissolution medium to  $37 \pm 0.5^{\circ}\text{C}$  in the dissolution vessels.[\[13\]](#)
  - Accurately weigh a quantity of coated pellets equivalent to a single dose and place them in the basket or directly into the vessel for the paddle method.
- Dissolution Test:
  - Lower the baskets or paddles into the vessels and start the rotation at the specified speed (e.g., 50 or 100 rpm).[\[7\]](#)

- For enteric-coated or delayed-release formulations, a two-stage dissolution is often performed: first in an acidic medium (e.g., 0.1 N HCl for 2 hours) followed by a buffer stage (e.g., pH 6.8 phosphate buffer).[\[13\]](#)
- At predetermined time intervals, withdraw a sample of the dissolution medium.[\[12\]](#)
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).
- Filter the collected samples to remove any undissolved particles.
- Analysis:
  - Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's  $\lambda_{\text{max}}$  or HPLC).
  - Calculate the cumulative percentage of drug released at each time point.
  - Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.



[Click to download full resolution via product page](#)

Caption: General workflow for in-vitro dissolution testing.

## Protocol 3: Evaluation of Film Properties

### A. Mechanical Properties (Tensile Strength and Elongation)

This protocol describes the determination of tensile strength and percentage elongation of free films prepared with **diethyl citrate**.

#### Materials and Equipment:

- Free films of the coating formulation
- Tensile testing machine (e.g., texture analyzer, Instron) with suitable grips
- Micrometer screw gauge

#### Procedure:

- Film Preparation:
  - Prepare free films by casting the coating solution (containing the polymer and **diethyl citrate**) onto a level surface (e.g., a Teflon-coated plate) and allowing the solvent to evaporate completely.
  - Cut the films into strips of standard dimensions (e.g., as per ASTM D882).[\[14\]](#)[\[15\]](#)
- Measurement:
  - Measure the thickness of the film strips at several points using a micrometer and calculate the average.
  - Mount a film strip between the two clamps of the tensile testing machine.[\[16\]](#)
  - Pull the film at a constant speed (e.g., 2 mm/s) until it breaks.[\[16\]](#)
  - Record the force required to break the film (breaking force) and the elongation at break.
- Calculation:
  - Tensile Strength (MPa) = Breaking Force (N) / Cross-sectional Area (mm<sup>2</sup>)[\[16\]](#)

- Percentage Elongation = [(Final Length - Initial Length) / Initial Length] x 100[16]

## B. Thermal Properties (Glass Transition Temperature - Tg)

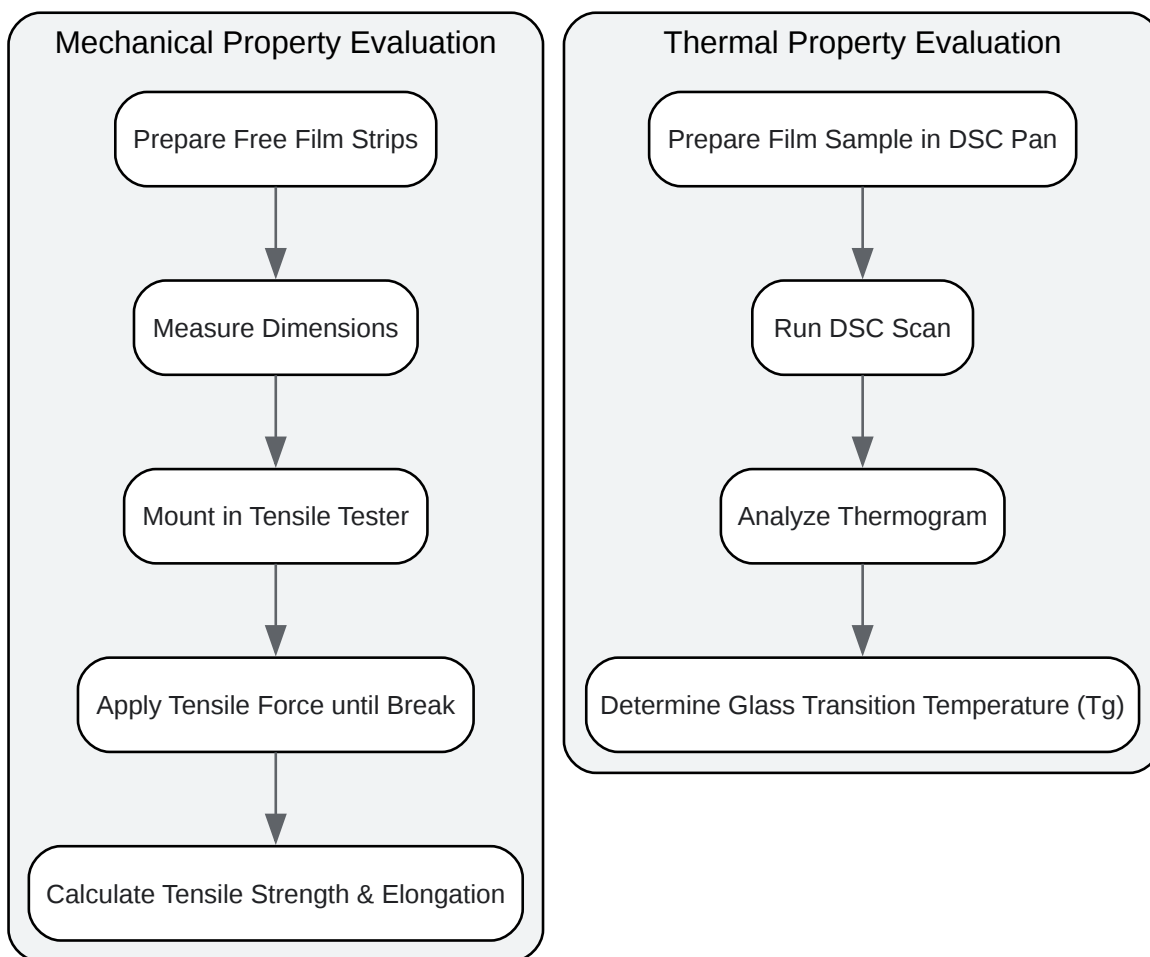
This protocol describes the determination of the glass transition temperature (Tg) of the polymer films using Differential Scanning Calorimetry (DSC).

Materials and Equipment:

- Free films of the coating formulation
- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids

Procedure:

- Sample Preparation:
  - Accurately weigh a small sample of the film (typically 5-10 mg) and seal it in an aluminum DSC pan.[17]
- DSC Measurement:
  - Place the sample pan and an empty reference pan into the DSC cell.[18]
  - Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere. [17]
  - The DSC will record the heat flow into the sample as a function of temperature.
  - A stepwise change in the heat flow curve indicates the glass transition.
- Analysis:
  - The Tg is typically determined as the midpoint of the transition step in the DSC thermogram.[17][19] The evaluation is often performed according to standards like ASTM E1356.[20]



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating film properties.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quantification of the leaching of triethyl citrate/polysorbate 80 mixtures from Eudragit RS films by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 3. Premium ethylcellulose polymer based architectures at work in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of different plasticizers and polymers on the mechanical and thermal properties, porosity and drug permeability of free shellac films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous ethyl cellulose dispersions containing plasticizers of different water solubility and hydroxypropyl methylcellulose as coating material for diffusion pellets. I. Drug release rates from coated pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between drug dissolution and leaching of plasticizer for pellets coated with an aqueous Eudragit S100:L100 dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of plasticizers on the erosion and mechanical properties of polymeric films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Sustained-Release Doxazosin Mesylate Pellets [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION [drugfuture.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Mechanical Characteristics | Basic Film Knowledge | TORAY FILMS | TORAY [films.toray]
- 15. zwickroell.com [zwickroell.com]
- 16. eijppr.com [eijppr.com]
- 17. mt.com [mt.com]
- 18. pslc.ws [pslc.ws]
- 19. thermalsupport.com [thermalsupport.com]
- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- To cite this document: BenchChem. [Application Notes and Protocols: Use of Diethyl Citrate in Sustained-Release Pharmaceutical Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140270#use-of-diethyl-citrate-in-sustained-release-pharmaceutical-coatings>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)